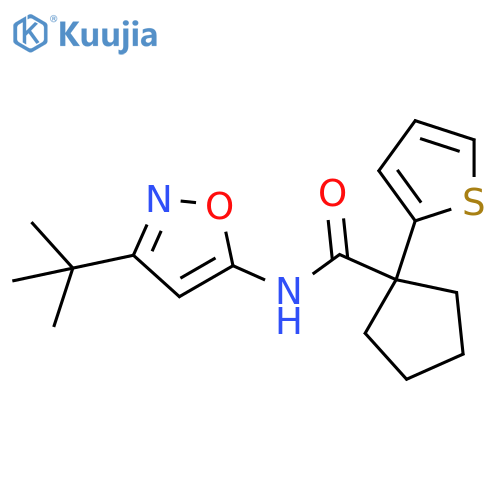Cas no 1251706-15-6 (N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide)

1251706-15-6 structure
商品名:N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
- N-(3-tert-butyl-1,2-oxazol-5-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide
- N-(3-(tert-butyl)isoxazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- 1251706-15-6
- F5791-0975
- VU0520791-1
- AKOS024518899
-
- インチ: 1S/C17H22N2O2S/c1-16(2,3)12-11-14(21-19-12)18-15(20)17(8-4-5-9-17)13-7-6-10-22-13/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,18,20)
- InChIKey: ARXBRJJVYTXREL-UHFFFAOYSA-N
- ほほえんだ: C1(C2SC=CC=2)(C(NC2ON=C(C(C)(C)C)C=2)=O)CCCC1
計算された属性
- せいみつぶんしりょう: 318.14019912g/mol
- どういたいしつりょう: 318.14019912g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 415
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 83.4Ų
N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5791-0975-2mg |
N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide |
1251706-15-6 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5791-0975-3mg |
N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide |
1251706-15-6 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5791-0975-15mg |
N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide |
1251706-15-6 | 15mg |
$89.0 | 2023-09-09 | ||
| Life Chemicals | F5791-0975-5mg |
N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide |
1251706-15-6 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5791-0975-2μmol |
N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide |
1251706-15-6 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5791-0975-10μmol |
N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide |
1251706-15-6 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5791-0975-4mg |
N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide |
1251706-15-6 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5791-0975-10mg |
N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide |
1251706-15-6 | 10mg |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5791-0975-5μmol |
N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide |
1251706-15-6 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5791-0975-1mg |
N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide |
1251706-15-6 | 1mg |
$54.0 | 2023-09-09 |
N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide 関連文献
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
1251706-15-6 (N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide) 関連製品
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
